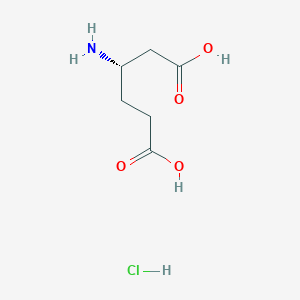

(S)-3-Aminohexanedioic acid hydrochloride

描述

(S)-3-Aminohexanedioic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is an amino acid derivative, specifically the hydrochloride salt form of (S)-3-aminohexanedioic acid. This compound is known for its role in biochemical research and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-aminohexanedioic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate starting material, such as (S)-3-aminohexanedioic acid.

Hydrochloride Formation: The amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled conditions to ensure the complete conversion of the amino acid to its hydrochloride form.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of (S)-3-aminohexanedioic acid are synthesized using optimized reaction conditions.

Purification: The crude product is purified through crystallization or other suitable methods to obtain high-purity this compound.

化学反应分析

Types of Reactions

(S)-3-Aminohexanedioic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acid derivatives.

科学研究应用

Pharmaceutical Development

One of the primary applications of (S)-3-aminohexanedioic acid hydrochloride is in pharmaceutical development. It acts as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to enhance drug efficacy makes it valuable in creating compounds that can modulate neurotransmitter systems or serve as precursors for more complex molecules.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can be utilized to develop drugs aimed at treating conditions such as epilepsy and neurodegenerative diseases. For instance, studies have explored its role in synthesizing compounds that mimic neurotransmitters, potentially leading to new treatments for these disorders.

Biochemical Research

In biochemical research, this compound is employed to investigate amino acid metabolism and related metabolic pathways. Its incorporation into experimental designs allows researchers to explore enzyme activities and regulatory mechanisms within metabolic networks.

Case Study: Metabolic Pathways

A notable study demonstrated the compound's utility in examining the effects of various metabolic inhibitors on amino acid pools in cellular models. By analyzing how this compound interacts with specific enzymes, researchers could elucidate its role in metabolic regulation and identify potential therapeutic targets for metabolic disorders.

Food Industry

The food industry has also recognized the benefits of this compound as a food additive. It can enhance the nutritional profile of products, particularly protein supplements, by improving amino acid balance. This application is particularly relevant in formulating dietary supplements aimed at athletes and individuals seeking to improve their protein intake.

Case Study: Nutritional Supplements

Research on protein supplements incorporating this compound has shown improved muscle recovery and growth in athletes. The compound's ability to provide essential amino acids contributes significantly to the overall efficacy of these supplements.

Cosmetic Formulations

In cosmetic formulations, this compound is valued for its potential skin health benefits. It acts as a moisturizer and may promote skin regeneration, making it an attractive ingredient for skincare products aimed at hydration and rejuvenation.

Case Study: Skincare Products

Studies have indicated that formulations containing this compound can enhance skin hydration levels and improve overall skin texture. Clinical trials have shown positive outcomes in users with dry or aging skin when using products enriched with this compound.

Animal Nutrition

The compound is also utilized in animal nutrition to enhance growth performance and overall health in livestock. By improving amino acid availability, this compound supports better feed efficiency and animal growth rates.

Case Study: Livestock Feed

Research has demonstrated that adding this compound to animal feed formulations results in improved weight gain and feed conversion ratios in livestock. This application is crucial for agricultural professionals seeking to optimize production efficiency while ensuring animal welfare.

作用机制

The mechanism of action of (S)-3-aminohexanedioic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The pathways affected by this compound include:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

Substrate Utilization: It can be utilized as a substrate in enzymatic reactions, leading to the formation of various metabolites.

相似化合物的比较

Similar Compounds

(S)-2-Aminohexanedioic acid hydrochloride: Similar structure but with the amino group at a different position.

(S)-3-Aminopentanedioic acid hydrochloride: Similar structure but with a shorter carbon chain.

(S)-3-Aminobutanedioic acid hydrochloride: Similar structure but with an even shorter carbon chain.

Uniqueness

(S)-3-Aminohexanedioic acid hydrochloride is unique due to its specific structure, which allows it to interact with particular enzymes and metabolic pathways. Its longer carbon chain compared to similar compounds provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

(S)-3-Aminohexanedioic acid hydrochloride, also known as (S)-3-aminoadipic acid hydrochloride, is an organic compound with significant biological relevance. It is a derivative of amino acids characterized by two carboxylic acid groups and one amino group, enhancing its biochemical reactivity and solubility in aqueous environments. This article explores the biological activities associated with this compound, emphasizing its roles in various metabolic pathways, neuroprotective properties, and potential therapeutic applications.

- Molecular Formula : C6H12ClNO4

- Molar Mass : Approximately 197.62 g/mol

- Solubility : Highly soluble in water

Biological Significance

This compound serves as a precursor in the biosynthesis of several biomolecules, particularly in the context of amino acid metabolism. Its structural similarity to glutamic acid suggests that it may play a role in excitatory neurotransmission, impacting cognitive functions such as learning and memory.

Table 1: Structural Similarities with Related Compounds

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| (S)-3-Aminoadipic Acid | C6H11NO4 | 0.96 |

| D-beta-Homoglutamic Acid Hydrochloride | C6H12ClNO4 | 0.96 |

| (S)-3-Amino-5-methylhexanoic Acid | C7H15NO4 | 0.93 |

| L-2-Aminoadipic Acid | C6H11NO4 | 0.93 |

| (S)-3-Aminobutyric Acid | C4H9NO2 | 0.92 |

This table illustrates the structural relationships that may influence the biological activities of these compounds.

Neuroprotective Properties

Recent studies indicate that this compound may exhibit neuroprotective effects. Research has shown that it can potentially mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The compound's role as a structural analog of glutamic acid suggests it may modulate neurotransmitter release and receptor activity, further supporting its neuroprotective potential.

Case Study: Neuroprotection in Cell Models

In vitro studies have demonstrated that treatment with this compound can reduce cell apoptosis in neuron-like cell lines exposed to oxidative stress. For instance, a study utilized a model of oxidative stress induced by hydrogen peroxide, where cells treated with the compound showed significantly lower levels of cell death compared to untreated controls .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lysine metabolism. As a metabolite of L-lysine, it participates in the synthesis of important biomolecules and can influence metabolic processes such as energy production and nitrogen metabolism.

Table 2: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Lysine Biosynthesis | Precursor to several metabolites involved in amino acid metabolism. |

| Neurotransmitter Synthesis | Potential role in the synthesis and regulation of neurotransmitters like glutamate. |

| Energy Metabolism | Involvement in metabolic pathways that generate ATP from amino acids. |

Therapeutic Applications

The potential therapeutic applications of this compound are being explored across various fields:

- Neurodegenerative Diseases : Due to its neuroprotective properties, it may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : Its role in amino acid metabolism positions it as a candidate for addressing metabolic syndromes.

- Pharmaceutical Development : As a versatile building block in organic synthesis, it can be utilized in developing new drugs targeting various biological pathways .

属性

IUPAC Name |

(3S)-3-aminohexanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUKSNPNAOIQKU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375810 | |

| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61884-74-0 | |

| Record name | L-beta-Homoglutamic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061884740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IS7B8BV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。